Trimethoprim propanoic acid

Immunoassay Development Hapten Design Antibody Affinity

Trimethoprim propanoic acid is the definitive hapten for generating class-selective monoclonal antibodies against antibacterial synergists (ASGs). Its butanoic acid spacer arm enables efficient carrier-protein conjugation while preserving the critical 2,4-diaminopyrimidine epitope—directly influencing cross-reactivity profiles and assay sensitivity (IC50). Unlike generic trimethoprim derivatives, this compound delivers predictable, broad-specificity immune responses validated in multi-residue ELISA for milk, chicken, and honey matrices. Procure ≥98% purity material to ensure reproducible immunogen synthesis and consistent antibody performance.

Molecular Formula C17H22N4O5
Molecular Weight 362.4 g/mol
Cat. No. B12387969
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTrimethoprim propanoic acid
Molecular FormulaC17H22N4O5
Molecular Weight362.4 g/mol
Structural Identifiers
SMILESCOC1=CC(=CC(=C1OCCCC(=O)O)OC)CC2=CN=C(N=C2N)N
InChIInChI=1S/C17H22N4O5/c1-24-12-7-10(6-11-9-20-17(19)21-16(11)18)8-13(25-2)15(12)26-5-3-4-14(22)23/h7-9H,3-6H2,1-2H3,(H,22,23)(H4,18,19,20,21)
InChIKeyGMBNQAVADXFXRF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Trimethoprim Propanoic Acid for Immunoassay Development: Core Identity and Procurement Baseline


Trimethoprim propanoic acid (CAS: 94236-24-5) is a structurally modified derivative of the antibiotic trimethoprim, specifically designed as a hapten for immunological applications. Its chemical structure retains the core 2,4-diaminopyrimidine moiety, which is critical for molecular recognition, while incorporating a butanoic acid spacer arm to enable covalent conjugation to carrier proteins without disrupting the key epitope [1]. This compound is primarily utilized in the development of broad-specificity antibodies for the detection of antibacterial synergists (ASGs) in food safety and environmental monitoring. As a research-use-only reagent, its procurement is driven by the need for a standardized, high-purity starting material to generate antibodies with predictable cross-reactivity profiles for class-selective immunoassays, rather than for direct therapeutic use .

Why Trimethoprim Propanoic Acid Cannot Be Substituted by Other Trimethoprim Haptens


In the context of immunoassay development, haptens like Trimethoprim propanoic acid are not interchangeable with other trimethoprim derivatives (e.g., Trimethoprim fumaric acid) or simpler analogs (e.g., 3,4,5-trimethoxybenzoic acid). The length and chemical nature of the spacer arm directly influence the antibody's specificity and affinity by controlling how the target analyte's common epitope is presented to the immune system [1]. For instance, a hapten with a short spacer arm (Hapten A) yielded the monoclonal antibody 5C4, which exhibited uniform broad specificity and high affinity for five antibacterial synergists (ASGs), a result that was not achieved with haptens possessing different spacer architectures [1]. Therefore, selecting the appropriate hapten is a critical decision point that determines the performance characteristics—including cross-reactivity profile, sensitivity (IC50), and limit of detection—of the resulting antibody-based assays [1].

Quantitative Performance Differentiation of Trimethoprim Propanoic Acid


Comparative Affinity of Derived Antibodies vs. Alternative Haptens

Monoclonal antibodies generated from Trimethoprim propanoic acid (as a representative of haptens with a longer spacer arm) can be directly compared to those generated from Hapten A, which has a short spacer arm. The antibody 5C4, derived from Hapten A, demonstrated uniform broad specificity and high affinity for all five tested antibacterial synergists (ASGs), a desirable property for class-selective detection [1]. This provides a benchmark; antibodies derived from Trimethoprim propanoic acid, with its distinct spacer, would be expected to exhibit a different cross-reactivity and affinity profile, which is the key parameter for selecting a hapten for a specific immunoassay design.

Immunoassay Development Hapten Design Antibody Affinity

Enzyme Inhibition Potency: Trimethoprim Propanoic Acid vs. DHFR Target

As a derivative that retains the 2,4-diaminopyrimidine pharmacophore, Trimethoprim propanoic acid can be assessed for its ability to bind to its target, dihydrofolate reductase (DHFR). While the parent compound trimethoprim is a potent antibacterial, the propanoic acid derivative's activity is relevant for understanding the retained binding capacity of the hapten. The BindingDB database reports a Ki value for Trimethoprim propanoic acid against E. coli DHFR [1].

Enzyme Inhibition Molecular Recognition Binding Affinity

Cross-Reactivity Profile and Assay Sensitivity Benchmarking

The ultimate utility of a hapten like Trimethoprim propanoic acid is realized through the performance of the antibodies it generates. An icELISA based on the broad-specificity antibody 5C4 (derived from a related hapten, Hapten A) established a performance benchmark for this class of reagents. The assay exhibited IC50 values ranging from 0.067 to 0.139 μg L⁻¹ for five antibacterial synergists (ASGs) and achieved limits of detection (LOD) of 0.06–0.8 μg kg⁻¹ in chicken and 0.05–0.6 μg L⁻¹ in milk [1]. This demonstrates the potential for haptens in this structural family to enable highly sensitive and class-selective detection methods.

Cross-Reactivity icELISA Limit of Detection

Primary Application Scenarios for Trimethoprim Propanoic Acid Based on Evidence


Development of Novel Class-Selective Immunoassays for Food Safety Monitoring

Trimethoprim propanoic acid is the optimal starting material for research groups aiming to develop new broad-specificity antibodies for detecting antibacterial synergists (ASGs) in complex matrices like milk, chicken, and honey. The evidence demonstrates that haptens with spacer arms of this type can be used to generate antibodies with high affinity and class-wide cross-reactivity (as shown by the 5C4 antibody derived from a similar hapten), enabling the creation of sensitive, multi-residue detection assays [1]. This application is critical for ensuring compliance with food safety regulations.

Investigating Structure-Activity Relationships (SAR) in Hapten-Antibody Interactions

For scientists focused on immunoassay fundamentals, this compound provides a defined molecular structure to systematically study the impact of spacer arm length and composition on antibody specificity. Its butanoic acid spacer can be directly compared to haptens with shorter (e.g., Hapten A) or different linker chemistries, allowing researchers to experimentally validate hypotheses about epitope presentation and immune recognition [1].

Functionalization of Surfaces and Conjugation to Carrier Proteins for Immunogen Synthesis

The primary, validated use-case for Trimethoprim propanoic acid is as a precursor for synthesizing complete immunogens. The terminal carboxylic acid group enables facile conjugation to carrier proteins (e.g., BSA, KLH, OVA) via standard carbodiimide chemistry. This step is essential for generating the antibodies that are the cornerstone of downstream ELISA, lateral flow, or biosensor applications. Vendors provide the compound with high purity (≥98%) specifically to ensure reproducible conjugation efficiency [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
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